H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH
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Overview
Description
The compound H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH is a peptide composed of the amino acids isoleucine, threonine, glutamine, valine, proline, phenylalanine, serine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or pathways in diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH: Similar peptide with an aspartic acid residue instead of glutamine.
H-Phe-Val-OH: A shorter peptide with phenylalanine and valine residues.
Uniqueness
H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: is unique due to its specific sequence of amino acids, which can confer distinct biological activities and interactions compared to other peptides. Its structure allows for targeted studies in various research fields, making it a valuable tool for scientific investigations .
Properties
Molecular Formula |
C42H67N9O12 |
---|---|
Molecular Weight |
890.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H67N9O12/c1-8-23(6)31(44)39(59)50-34(24(7)53)40(60)45-26(16-17-30(43)54)35(55)48-32(21(2)3)41(61)51-18-12-15-29(51)38(58)46-27(19-25-13-10-9-11-14-25)36(56)47-28(20-52)37(57)49-33(22(4)5)42(62)63/h9-11,13-14,21-24,26-29,31-34,52-53H,8,12,15-20,44H2,1-7H3,(H2,43,54)(H,45,60)(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,50,59)(H,62,63)/t23-,24+,26-,27-,28-,29-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OMTLZHZHNZQPFL-APLGHMMUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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